Trigothysoid N
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Overview
Description
Scientific Research Applications
- Anti-HIV Activity of Daphnane Diterpenoids : A study conducted by Cheng et al. (2013) identified sixteen daphnane diterpenoids, named trigothysoids A-P, from Trigonostemon thyrsoideum. Several of these compounds showed potent anti-HIV-1 activity in vitro, with EC50 values ranging from 0.015 to 0.001 nM and TI values between 1618 and 17,619. This suggests potential applications in developing anti-HIV medications (Cheng, Yuan-Yuan, et al., 2013).
Mechanism of Action
Target of Action
Trigothysoid N, also known as Rediocide A, is a natural daphnane diterpenoid obtained from Trigonostemon thyrsoideus . It primarily targets mitochondria and the STAT3/FAK signaling pathway . Mitochondria play a crucial role in energy production and apoptosis, while the STAT3/FAK pathway is involved in cell survival, proliferation, and migration .
Mode of Action
This compound interacts with its targets to inhibit tumor proliferation and migration . It interrupts the cell cycle, thereby inhibiting the proliferation of A549 cells . By targeting mitochondria, it can induce apoptosis, a form of programmed cell death . Additionally, by regulating the STAT3/FAK signaling pathway, it can inhibit cell migration .
Biochemical Pathways
This compound affects the cell cycle and the STAT3/FAK signaling pathway . The cell cycle is a series of events that lead to cell division and duplication. Any disruption in this cycle can lead to cell death or prevent cell proliferation . The STAT3/FAK pathway is involved in various cellular processes, including cell survival, proliferation, and migration . This compound’s regulation of this pathway can lead to inhibited tumor proliferation and migration .
Pharmacokinetics
It is known that it has a strong ability to inhibit the proliferation of a549 cells This suggests that it may have good bioavailability and effective distribution within the body
Result of Action
This compound has been shown to inhibit tumor proliferation and migration . It does this by interrupting the cell cycle, targeting mitochondria, regulating the STAT3/FAK signaling pathway, and suppressing angiogenesis . These actions result in the inhibition of tumor growth and the prevention of tumor spread .
Future Directions
Biochemical Analysis
Biochemical Properties
Trigothysoid N plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound targets mitochondria and regulates the STAT3/FAK signal pathway . These interactions contribute to its ability to suppress angiogenesis , a process involved in the growth of new blood vessels from pre-existing vessels, which is often associated with tumor growth and metastasis.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interrupting the cell cycle . In addition, it impacts cell signaling pathways, specifically the STAT3/FAK signal pathway . This compound also affects gene expression and cellular metabolism, contributing to its ability to inhibit tumor proliferation and migration .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it targets mitochondria and regulates the STAT3/FAK signal pathway , leading to the suppression of angiogenesis .
Properties
IUPAC Name |
[6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58O13/c1-22(2)18-32(47)52-29-14-10-11-15-31(46)53-34-23(3)19-30-41(34,50)38(48)40(21-45)36(54-40)33-37-43(51,39(6,49)20-26-16-17-28(29)24(26)4)35-25(5)42(30,33)57-44(55-35,56-37)27-12-8-7-9-13-27/h7-15,22-26,28-30,33-38,45,48-51H,16-21H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYYYQORHVVFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)CC(C)C)O)O)CO)OC(O5)(O4)C9=CC=CC=C9)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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